Monodes(N-carboxymethyl)valine Daclatasvir

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

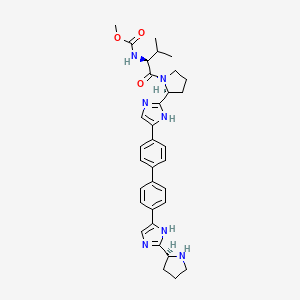

Monodes(N-carboxymethyl)valine Daclatasvir, also known as Daclatasvir Impurity A, is the main degradation product of Daclatasvir . Daclatasvir is a potent NS5A protein inhibitor .

Molecular Structure Analysis

The molecular structure of Monodes(N-carboxymethyl)valine Daclatasvir is complex, with a molecular formula of C33H39N7O3 . It contains the two amino acids proline and valine in their natural L-form .Applications De Recherche Scientifique

Overview of Daclatasvir in Hepatitis C Treatment

Daclatasvir, known for its action against the Hepatitis C Virus (HCV), is a direct-acting antiviral that inhibits the NS5A protein. This protein plays a crucial role in HCV RNA replication. Daclatasvir has demonstrated potent pangenotypic activity, meaning it's effective across a wide range of HCV genotypes. This effectiveness is highlighted in its application in combination therapies, notably enhancing sustained virological response rates across different patient demographics, including those with HCV genotypes 1–4 and patients co-infected with HIV (McCormack, 2015; Manolakopoulos et al., 2016; Bonora & Puoti, 2017).

Pharmacokinetic Properties

The pharmacokinetic profile of Daclatasvir supports its use in once-daily dosing regimens. It exhibits rapid absorption and a moderate elimination half-life, which allows for steady-state concentrations to be achieved within a few days of dosing. Daclatasvir can be administered without regard to food, making it a convenient option for patients. Its pharmacokinetics are not significantly affected by intrinsic factors such as age, sex, or race, and no dose adjustment is required for patients with hepatic or renal impairment (Gandhi et al., 2018).

Exploration in Non-HCV Applications

Interestingly, Daclatasvir's role extends beyond HCV treatment. Research has explored its potential in treating other viral infections, such as COVID-19, due to the homology between the HCV RNA polymerase and the SARS-CoV-2 RNA polymerase. Preliminary studies suggest that Daclatasvir, in combination with Sofosbuvir, could be an effective treatment strategy against COVID-19, highlighting the drug's versatility and potential applicability in pandemics beyond HCV (Shabani et al., 2021).

Mécanisme D'action

Target of Action

Monodes(N-carboxymethyl)valine Daclatasvir, also known as methyl N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-[5-[4-[4-[2-[(2S)-pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]butan-2-yl]carbamate, is primarily targeted towards the Hepatitis C Virus (HCV) NS5A protein . The NS5A protein plays a crucial role in the replication of the HCV.

Mode of Action

The compound acts as a potent inhibitor of the HCV NS5A protein . By inhibiting this protein, it disrupts the replication process of the virus, thereby reducing the viral load in the body.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HCV replication pathway . By inhibiting the NS5A protein, the compound disrupts the replication of the virus, which in turn affects the overall lifecycle of the HCV.

Result of Action

The result of the action of Monodes(N-carboxymethyl)valine Daclatasvir is the reduction of the HCV viral load in the body . By inhibiting the NS5A protein, the compound disrupts the replication of the virus, leading to a decrease in the number of viral particles.

Propriétés

IUPAC Name |

methyl N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-[5-[4-[4-[2-[(2S)-pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]butan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H39N7O3/c1-20(2)29(39-33(42)43-3)32(41)40-17-5-7-28(40)31-36-19-27(38-31)24-14-10-22(11-15-24)21-8-12-23(13-9-21)26-18-35-30(37-26)25-6-4-16-34-25/h8-15,18-20,25,28-29,34H,4-7,16-17H2,1-3H3,(H,35,37)(H,36,38)(H,39,42)/t25-,28-,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLPGQSNBFUPQA-FMYROPPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6)NC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6)NC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39N7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Monodes(N-carboxymethyl)valine Daclatasvir | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol](/img/structure/B1144744.png)